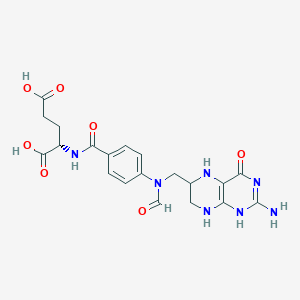

10-Formyltetrahydrofolic acid

Übersicht

Beschreibung

10-Formyltetrahydrofolic acid is a derivative of tetrahydrofolate, a form of folate that plays a crucial role in one-carbon transfer reactions. These reactions are essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA . This compound is also known for its involvement in amino acid metabolism and is an intermediate in the folate cycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 10-formyltetrahydropteroylglutamic acid typically involves the acidification of 5-formyltetrahydropteroylglutamic acid, followed by reduction at a pH of 7.0 . This method provides a straightforward approach to synthesizing the compound.

Industrial Production Methods:

Analyse Chemischer Reaktionen

From 5,10-Methenyltetrahydrofolate

10-CHO-THF is produced via hydrolysis of 5,10-methenyltetrahydrofolate (5,10-CH-THF), catalyzed by methenyltetrahydrofolate cyclohydrolase (MTHFD1). This reaction is reversible and occurs in both cytosolic and mitochondrial compartments :

Key Features :

ATP-Dependent Formylation of Tetrahydrofolate

Formate-tetrahydrofolate ligase (FTHFS) catalyzes the direct formylation of tetrahydrofolate (THF) using formate and ATP :

Mechanistic Insights :

-

Proceeds via a ping-pong mechanism :

-

Inhibited by high THF concentrations due to steric competition with ATP in the active site .

Formylation of Methionyl-tRNA

In mitochondrial translation, methionyl-tRNA formyltransferase (MTFMT) uses 10-CHO-THF to formylate methionyl-tRNA, producing fMet-tRNA for initiation of protein synthesis :

Physiological Impact :

-

Knockout of ALDH1L1 (a 10-CHO-THF dehydrogenase) in mice disrupts this pathway, leading to glycine deficiency and impaired histidine catabolism .

Oxidation to Tetrahydrofolate

Formyltetrahydrofolate dehydrogenase (ALDH1L1/2) oxidizes 10-CHO-THF to THF, releasing CO and generating NADPH :

Regulatory Role :

-

Maintains THF pools for serine-glycine interconversion and histidine degradation .

-

ALDH1L1 deficiency increases hepatic formiminoglutamate (FIGLU), a marker of folate deficiency .

Hydrolysis to Formate and THF

Formyltetrahydrofolate deformylase cleaves 10-CHO-THF into THF and formate, replenishing formate for one-carbon metabolism :

Stability and Rearrangement

10-CHO-THF is highly labile and undergoes non-enzymatic rearrangements:

-

Cyclization : Converts to 5,10-methenyl-THF under acidic conditions .

-

Oxidation : Forms dihydrofolate (DHF) in the presence of oxygen .

| Condition | Product Formed | Implication |

|---|---|---|

| pH < 7 | 5,10-CH-THF | Limits bioavailability in assays |

| Oxygen exposure | DHF | Reduces functional folate pools |

Compartmentalization in Eukaryotic Cells

| Reaction | Cytosol | Mitochondria |

|---|---|---|

| 10-CHO-THF synthesis | FTHFS (ATP-dependent) | MTHFD1L (bifunctional) |

| 10-CHO-THF oxidation | ALDH1L1 | ALDH1L2 |

Functional Divergence :

Wissenschaftliche Forschungsanwendungen

Role in Purine Biosynthesis

10-FTHF is a key substrate in formyltransferase reactions, which are essential for purine biosynthesis. As a one-carbon donor, it facilitates the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides. This process is vital for DNA and RNA synthesis, making 10-FTHF critical in cellular proliferation and growth .

Therapeutic Applications

2.1 Cancer Treatment

Research indicates that folate metabolism is often altered in cancer cells, leading to increased demand for folate derivatives like 10-FTHF. Some studies suggest that enhancing folate availability can improve the efficacy of chemotherapeutic agents by supporting nucleotide synthesis necessary for rapidly dividing cancer cells .

2.2 Neuroprotection

There is growing evidence that 10-FTHF may have neuroprotective effects. It has been associated with the prevention of neural tube defects during pregnancy, as adequate folate levels are crucial for fetal development . Furthermore, studies suggest that folate supplementation may reduce the risk of cognitive decline and dementia in older adults .

Metabolomics and Reference Standards

The metabolomics community has recognized the need for well-characterized standards of 10-FTHF due to its instability and the challenges in measuring its levels accurately in biological samples. A study focused on synthesizing pure 10-FTHF and characterizing its physicochemical properties to establish it as a reference standard for metabolomics analysis . The findings highlight the importance of stable storage conditions to maintain the integrity of 10-FTHF solutions for research purposes.

Study on Folate Fortification

A study investigated the impact of folic acid fortification on serum levels of unmetabolized folic acid (UMFA) among children. The results indicated that while fortification increased overall folate levels, UMFA was detectable in a significant percentage of participants, raising questions about potential adverse effects related to excessive folate intake . This underscores the importance of monitoring metabolites like 10-FTHF in populations consuming fortified foods.

Enzymatic Activity Studies

Research on 10-formyltetrahydrofolate synthetase has revealed insights into its enzymatic activity and regulation within metabolic pathways. For instance, studies demonstrated that conformational changes in the enzyme are critical for its function, influencing how effectively it utilizes 10-FTHF as a substrate . Such findings are essential for understanding metabolic disorders related to folate metabolism.

Summary Table of Applications

Wirkmechanismus

10-Formyltetrahydrofolic acid exerts its effects through its role as a donor of formyl groups in anabolism. It is used as a substrate in formyltransferase reactions, which are essential for purine biosynthesis . The compound interacts with various enzymes and molecular targets involved in these pathways, facilitating the transfer of formyl groups to other molecules.

Vergleich Mit ähnlichen Verbindungen

- 5-Methyltetrahydropteroylglutamic acid

- 5-Formyltetrahydropteroylglutamic acid

- N⁵,N¹⁰-Methenyl-THF

Comparison: 10-Formyltetrahydrofolic acid is unique due to its specific role in formyltransferase reactions and its involvement in purine biosynthesis . While similar compounds like 5-methyltetrahydropteroylglutamic acid and 5-formyltetrahydropteroylglutamic acid also participate in the folate cycle, 10-formyltetrahydropteroylglutamic acid is distinct in its ability to donate formyl groups, making it a critical intermediate in these biochemical pathways .

Biologische Aktivität

10-Formyltetrahydrofolic acid (10-fTHF) is a biologically active form of folate that plays a crucial role in various metabolic pathways, particularly in the synthesis of nucleotides and amino acids. This article explores its biological activities, enzymatic functions, and implications in health and disease, supported by relevant data tables and research findings.

This compound is a form of tetrahydrofolate that acts primarily as a donor of formyl groups in anabolic reactions. It is involved in purine biosynthesis, where it participates in the conversion of glycineamide ribonucleotide (GAR) to formyl-GAR through the action of formyltransferase enzymes .

Key Reactions Involving 10-fTHF

The following table summarizes important enzymatic reactions involving 10-formyltetrahydrofolate:

| Reaction | Enzyme | Products |

|---|---|---|

| 10-fTHF + AICAR → Tetrahydrofolic acid + Phosphoribosyl formamidocarboxamide | ATIC | Tetrahydrofolate |

| 10-fTHF + NADP + H2O → Tetrahydrofolic acid + CO₂ + NADPH | ALDH1L1 | Tetrahydrofolate |

| 10-fTHF + L-methionyl-tRNA(fMet) → Tetrahydrofolic acid + N-formylmethionyl-tRNA(fMet) | Methionyl-tRNA formyltransferase | N-formylmethionyl-tRNA |

Enzymatic Activity

The primary enzymes involved in the metabolism of 10-fTHF include:

- ALDH1L1 : Cytosolic 10-formyltetrahydrofolate dehydrogenase, which catalyzes the conversion of 10-fTHF to tetrahydrofolate .

- ALDH1L2 : Mitochondrial isoform of the enzyme with similar activity but distinct regulatory mechanisms .

- MTHFD2 : A bifunctional enzyme involved in methylene and formyl group transfers within mitochondrial metabolism .

Role in Folate Metabolism

Folate metabolism is critical for DNA synthesis and repair, making 10-fTHF essential for rapidly dividing cells. The compound's role in one-carbon metabolism links it to various physiological processes, including:

- Nucleotide Synthesis : Essential for the production of purines and pyrimidines.

- Amino Acid Metabolism : Involvement in the synthesis of methionine from homocysteine.

Health Implications

Research has shown that alterations in the metabolism of 10-fTHF can lead to various health issues, including:

- Neural Tube Defects : Insufficient folate levels during pregnancy can result in developmental disorders.

- Cardiovascular Diseases : Impaired folate metabolism is associated with elevated homocysteine levels, a risk factor for heart disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity and significance of 10-fTHF:

- Knockdown Studies : Research demonstrated that knocking down ALDH1L1 led to reduced levels of tetrahydrofolate and impaired cell proliferation, indicating the enzyme's critical role in maintaining folate homeostasis .

- Metabolic Pathway Analysis : A comprehensive analysis revealed that disturbances in one-carbon metabolism involving 10-fTHF could contribute to metabolic syndromes and cancer progression .

- Clinical Observations : Patients with certain genetic polymorphisms affecting folate metabolism showed altered responses to therapies involving folate supplementation, emphasizing the need for personalized medicine approaches .

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFGTPPARQZWDO-YUZLPWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903987 | |

| Record name | 10-Formyltetrahydropteroylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Formyltetrahydrofolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2800-34-2 | |

| Record name | 10-Formyltetrahydrofolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Formyltetrahydropteroylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Formyltetrahydropteroylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Formyltetrahydrofolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SUG29HQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Formyltetrahydrofolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.